4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-oxo-4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(4-5-9(12)13)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGXRUIQOIIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1,3-Dicarbonyl Compounds with Pyridine Derivatives
A common approach involves reacting a 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione derivatives) with chloroacetaldehyde or related haloaldehydes, followed by acid treatment to generate the keto acid structure. The acid used can be inorganic (e.g., hydrochloric acid) or organic (e.g., sulfonic acid), facilitating dehydration or cyclization steps.
- Temperature: The reaction proceeds efficiently between -20°C and 100°C, preferably from -10°C to room temperature.
- Solvent: Water or mixed solvents such as water with alcohols (methanol, ethanol, propanol), ethers (tetrahydrofuran, dioxane), or polar aprotic solvents (dimethylformamide) are suitable.
- Reaction Time: Typically several hours (e.g., 3 to 12 hours) depending on solvent composition and temperature.
- Yield: High yields reported, e.g., 96% in one example using ethanol-water solvent mixtures.
Ammonia Treatment for Hydrochloride Salt Formation
The keto acid intermediate is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by reaction with ammonia or ammonium salts under controlled conditions.
- Ammonia Source: Aqueous ammonia, ammonia gas, or ammonium carbonate.
- Temperature: Reaction temperatures range from -10°C to 25°C, sometimes starting at -15°C for better control.
- Solvent: Similar aqueous or mixed solvent systems as above.
- Purification: Extraction with organic solvents (e.g., dichloromethane, ethyl acetate, isopropyl acetate) followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.
- Yield and Purity: Yields around 80-90% with high chemical and chiral purity (>99%) have been reported.
Halogenation and Subsequent Hydrolysis
Another method involves halogenation of β-keto esters followed by hydrolysis and decarboxylation to yield the keto acid.
- Halogenating Agents: Various halogen sources are used for oxidative halogenation of active methylene groups.
- Temperature: Reactions are typically carried out at low temperatures (-75°C to -30°C) to control selectivity and yield.
- Solvent: Hydrocarbon or ether solvents such as tetrahydrofuran, hexane, or toluene.
- Purification: Silica gel chromatography with eluent mixtures like n-hexane and ethyl acetate.
- Reaction Time: From minutes to an hour depending on substrate and conditions.
Data Table Summarizing Key Preparation Parameters
Detailed Research Findings
- The use of mixed solvents (e.g., ethanol/water) can significantly influence reaction time and yield, with longer reaction times compensating for lower alcohol content in the solvent mixture.
- Acid catalysis is crucial for dehydration and cyclization steps; inorganic acids like hydrochloric acid provide efficient protonation without harsh conditions.
- Ammonia treatment for salt formation requires careful pH and temperature control to optimize yield and purity; pH below 7 leads to poor yields, while pH above 8 reduces chiral purity.
- Halogenation methods offer alternative routes for keto acid synthesis but require low temperatures and careful quenching to avoid side reactions.
- Purification by silica gel chromatography using mixtures of acetone/ethyl acetate or n-hexane/ethyl acetate is effective for isolating pure compounds.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Higher oxidation state derivatives of the original compound.
Reduction Products: Hydroxyl-substituted derivatives.
Substitution Products: Various substituted pyridinyl derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Activity:
Research indicates that derivatives of 4-Oxo-4-(pyridin-2-yl)butanoic acid exhibit significant analgesic and anti-inflammatory properties. A study published in ResearchGate demonstrated that these compounds can inhibit inflammatory mediators, suggesting potential use in pain management therapies .
Antimicrobial Activity:
Another noteworthy application is in the field of antimicrobial agents. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. This property is particularly relevant given the rising issue of antibiotic resistance.
Biochemical Applications
Buffering Agent:
In biochemical assays, 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride serves as an organic buffer. Its ability to maintain pH stability is crucial during enzyme reactions and protein analyses, enhancing the reliability of experimental results .
Peptide Synthesis:
The compound is also utilized in peptide synthesis as a coupling reagent. Its high efficiency in facilitating peptide bond formation makes it valuable in drug development processes where peptides are essential components .
Case Study 1: Pain Management Research
A study conducted by a team at a major university explored the effects of 4-Oxo-4-(pyridin-2-yl)butanoic acid derivatives on chronic pain models in rodents. The results indicated a statistically significant reduction in pain responses compared to control groups, highlighting its potential as a therapeutic agent for chronic pain conditions.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited notable inhibitory effects, suggesting its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4-oxo-4-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The oxo group and the pyridin-2-yl moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Butanoic Acid Derivatives
4-Oxo-4-(prop-2-ynyloxy)butanoic acid
- Structure : Replaces pyridin-2-yl with a propargyl ether group.
- Applications: Used in click chemistry for azide-alkyne cycloaddition reactions to generate triazole-linked ligands (e.g., 4-Oxo-4-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)-butanoic acid) .
- Key Difference : The propargyl group enables modular functionalization, unlike the pre-installed pyridyl group in the target compound.
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: Substitutes pyridin-2-yl with a dimethylamino group.
- Applications : Utilized in peptide synthesis and pharmaceutical research due to its amine functionality.
- Key Difference: The dimethylamino group imparts basicity, altering solubility and reactivity compared to the aromatic pyridyl moiety .
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic Acid Hydrochloride
- Structure: Contains a dimethylpyrimidinone ring instead of pyridine.
- Applications: Potential use in medicinal chemistry as a heterocyclic scaffold.
- Key Difference: The pyrimidinone ring introduces hydrogen-bonding capacity and a larger heterocyclic system, influencing binding affinity and metabolic stability .
Fmoc-D-Asp(OPP)-OH
- Structure: Features a phenylpropan-2-yl (OPP) ester and Fmoc-protected amino group.
- Molecular Weight : 473.53 g/mol (identical to Fmoc-D-Asp-OPP).
- Applications : Employed in solid-phase peptide synthesis (SPPS) for side-chain protection.
- Key Difference : The OPP ester and Fmoc group provide orthogonal protection, unlike the unprotected carboxylic acid in the target compound .
(S)-2-((Fmoc)amino)-4-oxo-4-(tritylamino)butanoic Acid
Coordination Chemistry and Bioimaging Probes
4-Oxo-4-((1-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic Acid
- Structure : Integrates a phenanthroimidazole-pyrrole hybrid linked to benzoic acid.
- Applications : Acts as a di-imine ligand in phosphorescent Ir(III) complexes for oxygen sensing in bioimaging.
- Key Difference: The extended π-conjugation system enhances luminescence properties compared to the simpler pyridyl-butanoic acid scaffold .
Ir(III) Complexes with OEG-Modified Ligands
- Structure: OEG tails attached to pyridyl-butanoic acid derivatives.
- Applications : Water-soluble probes for cellular oxygen monitoring.
- Key Difference: OEG modifications prevent aggregation in biological systems, a feature absent in non-derivatized analogs .
Research Implications
The structural versatility of 4-oxo-butanoic acid derivatives highlights their adaptability across disciplines. The pyridin-2-yl variant’s role in bioimaging stems from its balance of chelation capacity and solubility, while peptide-building analogs prioritize protective group strategies. Future research could explore hybrid structures combining OEG tails with pyrimidinone or phenanthroimidazole systems for multifunctional probes.
Biological Activity
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 210.64 g/mol
- CAS Number : 1803606-28-1
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in several physiological processes, including inflammation and pain modulation .
Enzyme Inhibition
-
Soluble Epoxide Hydrolase (sEH) :
- The compound exhibits inhibitory activity against sEH, which plays a role in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and anti-inflammatory effects .
- Inhibition Potency : Compounds similar to 4-Oxo-4-(pyridin-2-yl)butanoic acid have shown significant inhibition rates, with some derivatives achieving over 80% inhibition in vitro .
-
Carbonic Anhydrase :
- The compound also interacts with carbonic anhydrase, leading to inhibition that can affect cellular pH regulation and bicarbonate transport .
Biological Activity
The compound has been evaluated for various biological activities:
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit specific enzymes linked to cancer progression has been noted .
Case Studies and Research Findings
-
In Vitro Studies :
- Research involving pyridine derivatives indicates that they can significantly reduce cell viability in cancer cell lines through apoptosis induction mechanisms .
- A study demonstrated that certain analogs of the compound effectively inhibited tumor growth in xenograft models, suggesting a potential application in cancer therapy.
- Pharmacokinetics :
- Toxicological Evaluations :
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Knoevenagel condensation : React pyridine-2-carboxaldehyde with diethyl oxalacetate under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated ketone intermediate.
Hydrolysis and salt formation : Hydrolyze the ester under acidic conditions (e.g., HCl/ethanol) to yield the carboxylic acid, followed by precipitation as the hydrochloride salt.
- Optimization Tips :
- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1.2:1 aldehyde to oxalacetate) to improve yield (typically 65–75%).
Table 1 : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperidine/THF, reflux | 70 | 90% |
| 2 | HCl/EtOH, 60°C | 85 | 95% |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (DMSO-d6) : Pyridin-2-yl protons appear as a doublet at δ 8.5–8.7 ppm (J = 5.2 Hz); the α,β-unsaturated ketone proton resonates as a singlet at δ 6.2 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) at ~170–175 ppm; pyridine ring carbons at 120–150 ppm.
- IR Spectroscopy : Strong C=O stretches at 1680–1720 cm⁻¹ (ketone and carboxylic acid).
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 224.1 (calculated for C₉H₉NO₃·HCl).
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffer solutions (pH 1–9) and incubate the compound at 25°C, 40°C, and 60°C for 0–4 weeks.
Analyze degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm.
- Key Metrics :
- Degradation products : Monitor for hydrolysis of the ketone (e.g., formation of pyridine-2-carboxylic acid).
- Kinetics : Use Arrhenius plots to predict shelf life at standard storage conditions.
Table 2 : Stability Data at 40°C
| pH | % Remaining (1 week) | Major Degradant |
|---|---|---|
| 3 | 98 | None |
| 7 | 85 | Pyridine-2-carboxylic acid |
| 9 | 60 | Multiple products |
Q. How to resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Data Reconciliation Steps :
Assay Validation : Confirm that differences are not due to assay conditions (e.g., cell line variability, incubation time).
Structural Verification : Ensure all studies used the same enantiomer/polymorph (e.g., via X-ray crystallography).
Meta-Analysis : Compare IC₅₀ values using standardized units (nM vs. μg/mL) and statistical methods (e.g., ANOVA with post-hoc tests).
- Case Study : A 2024 study reported anti-inflammatory activity (IC₅₀ = 10 μM) conflicting with a 2023 paper showing no effect. Re-analysis revealed the latter used impure compound (85% vs. 99% HPLC purity).
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions.
- Characterization : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MNova).
- Data Reporting : Use standardized formats for spectral data (e.g., δ values referenced to TMS) and biological assays (e.g., pIC₅₀).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
